(3,4-Dimethoxypyridin-2-yl)methanol
Overview
Description
Synthesis and Crystal Structure Analysis
The synthesis of a novel seven-coordinate dimer, bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)], was achieved through the reaction of (PhCH2)3SnCl with 2,6-pyridine dicarboxylic acid in a 1:1 molar ratio in a methanol solution. This process highlights the use of methanol not only as a solvent but also as a participant in the coordination sphere of the metal center. The resulting compound was thoroughly characterized using various techniques such as elemental analysis, IR, and 1H NMR spectra. Furthermore, the crystal structure was elucidated using X-ray single crystal diffraction analysis, revealing that the crystal belongs to the monoclinic space group P21/n. The dimensions of the unit cell and the physical properties such as density and crystal volume were precisely determined, providing a comprehensive understanding of the molecular structure .
Molecular Structure Analysis
The molecular structure of the synthesized dimer is complex, with each tin atom being seven-coordinated in a distorted bipyramidal structure. This coordination environment is significant as it provides insights into the stereochemical preferences and bonding nature of tin compounds. The detailed crystallographic analysis allowed for the determination of bond lengths and angles, which are crucial for understanding the electronic structure and reactivity of the compound. The space group and unit cell parameters obtained from the X-ray analysis contribute to the knowledge base of coordination compounds involving pyridine derivatives and tin .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of (3,4-Dimethoxypyridin-2-yl)methanol, the synthesis of related compounds suggests that methanol can act as a methylating agent in organic reactions. This is evident in the preparation of (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, where methanol was used for methylation. The reaction conditions were optimized to adhere to the principles of green chemistry, avoiding the use of harsh reagents like DDQ and LiAlH4 and instead utilizing common inorganic alkali liquor. This approach demonstrates the versatility of methanol in synthetic organic chemistry and its potential role in the synthesis of (3,4-Dimethoxypyridin-2-yl)methanol derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized tin compound, such as density and molecular volume, are indicative of its solid-state characteristics. These properties are essential for predicting the behavior of the compound under various conditions and for its potential application in materials science. The use of methanol in the synthesis also suggests that it imparts certain solubility and reactivity features to the compound, which could be relevant for its applications in catalysis or as a building block in coordination polymers .
Scientific Research Applications
Catalysis and Organic Synthesis
- Nickel Complexes in Catalysis : A study by Kermagoret and Braunstein (2008) explored the synthesis of nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, for application in the catalytic oligomerization of ethylene. This research highlights the potential of such complexes in polymerization processes, showcasing high turnover frequencies under specific conditions (Kermagoret & Braunstein, 2008).
Asymmetric Synthesis
- Enantioselective Catalysis : Munck et al. (2017) demonstrated the use of a prolinol derived ligand for the enantioselective addition of terminal alkynes to cyclic imines, producing chiral propargylic sulfamidates with high yields and enantioselectivities. This application underscores the utility of such compounds in asymmetric organic synthesis (Munck, Monleón, Vila, & Pedro, 2017).
Green Chemistry
- Green Synthetic Methods : Hu and Shan (2020) discussed the green chemistry perspective in synthesizing (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, emphasizing the use of methanol as a methylating agent. This approach promotes environmentally friendly synthetic methods, reducing reliance on harsh reagents (Hu & Shan, 2020).
Material Science
- Nonlinear Optical Properties : Li et al. (2012) synthesized thienyl-substituted pyridinium salts, investigating their second-order nonlinear optical (NLO) properties. Among the synthesized salts, some exhibited noncentrosymmetric structures, indicating potential applications in NLO materials (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012).
Molecular Organization Studies
- Spectroscopic Investigation : Matwijczuk et al. (2018) conducted spectroscopic studies on 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol, revealing how its molecular organization varies in different solvents. Such investigations provide insights into solvent effects on molecular behavior, useful for designing and understanding molecular interactions (Matwijczuk, Janik, Luchowski, Niewiadomy, Gruszecki, & Gagoś, 2018).
Safety And Hazards
When handling “(3,4-Dimethoxypyridin-2-yl)methanol”, it’s important to avoid dust formation and avoid breathing in any mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary, and all sources of ignition should be removed .
properties
IUPAC Name |
(3,4-dimethoxypyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7-3-4-9-6(5-10)8(7)12-2/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTHTLOKUUJKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443948 | |
Record name | (3,4-dimethoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxypyridin-2-yl)methanol | |
CAS RN |
72830-08-1 | |
Record name | 3,4-Dimethoxy-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72830-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxy-2-(hydroxymethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072830081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,4-dimethoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridinemethanol, 3,4-dimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Dimethoxy-2-(hydroxymethyl)pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA96QR55LT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.